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molecular formula C6H11ClO4 B8089473 2-(2-(2-Chloroethoxy)ethoxy)acetic acid

2-(2-(2-Chloroethoxy)ethoxy)acetic acid

Cat. No. B8089473
M. Wt: 182.60 g/mol
InChI Key: WNFWETCQRCCYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416210B2

Procedure details

Chromium trioxide (25 g, 164 mmol) was dissolved into 300 mL of 1.5 M H2SO4 and the solution was cooled to 0° C. Compound 2-[2-(2-chloroethoxy)ethoxy]ethanol (8.3 g, 49 mmol) in 150 mL acetone was added into the Jones reagent dropwise and the reaction mixture was stirred at room temperature for 6 h. The acetone was removed by evaporation under vacuum and the aqueous phase was extracted with DCM (3×100 mL). After the combined organic phase was dried over MgSO4, the 2-[2-(2-chloroethoxy)ethoxy]acetic acid (6.3 g, 70% yield) was obtained by removed the solvent by rotary evaporation. IR: (cm−1) 1734 (C═O). 1H NMR (CDCl3, 300 MHz): δ 10.49 (b, 1H), 4.23 (s, 2H), 3.80 (t, J=5.8 Hz, 4H), 3.74 (t, J=5.7 Hz, 2H), 3.66 (t, J=5.8 Hz, 2H). 13C NMR (CDCl3, 75 MHz): δ 174.4, 71.4, 71.1, 70.4, 68.5, 42.6.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Cl:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][OH:15].CC(C)=[O:18].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[Cl:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][C:14]([OH:18])=[O:15] |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
ClCCOCCOCCO
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
25 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone was removed by evaporation under vacuum
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the combined organic phase was dried over MgSO4

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClCCOCCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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